MM-102 -

MM-102

Catalog Number: EVT-276498
CAS Number:
Molecular Formula: C35H49F2N7O4
Molecular Weight: 669.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MM-102, also known as HMTase Inhibitor IX, is a small-molecule peptidomimetic inhibitor that specifically targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). [] This interaction is crucial for the enzymatic activity of MLL1, a histone H3 lysine 4 (H3K4) methyltransferase. [] MM-102 acts as a potent antagonist of MLL1 activity by disrupting the formation of the MLL1-WDR5 complex. []

Future Directions
  • Investigating its therapeutic potential: Further studies are needed to evaluate the efficacy and safety of MM-102 in preclinical and clinical settings for treating leukemia and other cancers driven by MLL1 fusion proteins. []
  • Exploring its use in regenerative medicine: Given its ability to enhance stem cell differentiation, MM-102 could be further investigated for its potential in cell-based therapies and regenerative medicine applications. []

MI-503

    Compound Description: MI-503 is a small-molecule inhibitor that specifically targets the interaction between Mixed Lineage Leukemia 1 (MLL1) and Menin. [] It disrupts the formation of the MLL1-Menin complex, thereby interfering with MLL1's function as a histone methyltransferase. [] MI-503 has been investigated for its potential in treating acute kidney injury (AKI) in murine models. []

GSK-J4

    Compound Description: GSK-J4 is a specific small-molecule inhibitor that targets Jumonji D3 (JMJD3), an H3K27me3 demethylase. [, ] This inhibition can lead to a decrease in the expression of G-CSF receptor (CD114) in neuroblastoma cells. [, ] Studies suggest potential anti-tumor activity of GSK-J4 in neuroblastoma by reducing tumorigenicity and metastasis. [, ]

    Relevance: GSK-J4, while not structurally related to MM-102, targets a different epigenetic regulator (JMJD3) involved in histone modification. [, ] This highlights the significance of understanding the interplay between different epigenetic regulators in disease contexts where MM-102 might be relevant.

EPZ00477

    Compound Description: EPZ00477 is a selective inhibitor of the histone methyltransferase DOT1L. [] It demonstrates efficacy in preclinical models of leukemia bearing MLL gene rearrangements. []

    Relevance: Although structurally different from MM-102, EPZ00477 also targets a histone methyltransferase, highlighting the importance of this enzyme family as a therapeutic target. [] Both inhibitors exemplify the potential of targeting epigenetic mechanisms in cancer treatment.

Overview

MM-102 is a high-affinity small molecule inhibitor specifically designed to inhibit the activity of the H3K4 methyltransferase, mixed-lineage leukemia 1. This compound is notable for its role in epigenetic regulation, particularly in the context of porcine somatic cell nuclear transfer embryos. The compound has demonstrated significant effects on global expression patterns of epigenetic modification enzymes and genes related to pluripotency and apoptosis during critical developmental stages.

Source and Classification

MM-102 is classified as a small molecule inhibitor within the category of epigenetic modulators. It primarily targets histone methyltransferases, which are enzymes responsible for adding methyl groups to histones, thereby influencing gene expression. The compound was evaluated in a study focusing on its effects on porcine embryos, where it was found to down-regulate specific histone modifications and improve developmental outcomes in somatic cell nuclear transfer procedures .

Synthesis Analysis

Methods and Technical Details

The synthesis of MM-102 involves several steps that ensure its high specificity and efficacy as an inhibitor. The compound was synthesized through a series of chemical reactions that include:

  1. Selection of Precursors: The synthesis begins with the selection of appropriate chemical precursors that can be modified to produce MM-102.
  2. Chemical Modifications: Various chemical modifications are applied to achieve the desired molecular structure, which includes functional groups that enhance binding affinity to the target enzyme.
  3. Purification: After synthesis, MM-102 is purified using techniques such as chromatography to isolate the active compound from by-products.
Molecular Structure Analysis

Structure and Data

The molecular structure of MM-102 is characterized by specific functional groups that facilitate its interaction with the H3K4 methyltransferase complex. While detailed structural data such as molecular formula or 3D conformation may not be explicitly provided in the available literature, it is known that the compound's design allows it to effectively disrupt protein-protein interactions within the methyltransferase complex .

Structural Features

  • Core Structure: The core structure typically includes aromatic rings or heterocycles that contribute to its binding properties.
  • Functional Groups: Specific functional groups are incorporated to enhance solubility and bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

MM-102 primarily functions through competitive inhibition of H3K4 methyltransferase activity. The key reactions involved include:

  1. Binding Reaction: MM-102 binds to the active site of the H3K4 methyltransferase, preventing substrate access.
  2. Disruption of Methylation: By inhibiting this enzyme, MM-102 effectively reduces levels of H3K4 trimethylation, which is crucial during zygotic gene activation and early embryonic development.

The effectiveness of MM-102 in these reactions has been confirmed through various biochemical assays where its impact on methylation levels was quantitatively measured .

Mechanism of Action

Process and Data

The mechanism by which MM-102 exerts its effects involves several steps:

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: MM-102 is designed for high solubility in biological media, which is essential for its application in cell cultures.
  • Stability: The compound exhibits stability under physiological conditions, allowing for effective dosing during experiments.

Chemical Properties

  • Molecular Weight: Specific molecular weight data would be necessary for precise characterization but is typically within a range suitable for small molecule inhibitors.
  • Reactivity: MM-102's reactivity profile indicates low off-target effects due to its selective inhibition mechanism.
Applications

Scientific Uses

MM-102 has several applications in scientific research:

  1. Embryonic Development Studies: Its ability to modulate epigenetic marks makes it a valuable tool for studying early embryonic development and reprogramming.
  2. Cancer Research: Given its role in regulating gene expression through epigenetic mechanisms, MM-102 may have potential applications in cancer therapy where aberrant methylation patterns are observed.
  3. Stem Cell Research: The compound can be utilized in studies aimed at understanding pluripotency and differentiation processes in stem cells.
Introduction to MM-102

Definition and Discovery of MM-102

MM-102 (HMTase Inhibitor IX) is a high-affinity peptidomimetic inhibitor designed to disrupt the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). This compound, discovered through rational drug design approaches, achieves sub-nanomolar binding affinity to WDR5, with a reported dissociation constant (Ki) of <1 nM and half-maximal inhibitory concentration (IC₅₀) of 2.4 nM in fluorescence polarization binding assays [1] [2]. First described by Karatas et al. in 2013, MM-102 emerged from systematic structure-activity relationship studies aimed at developing therapeutic interventions for MLL-rearranged leukemias [9]. Its discovery represented a significant breakthrough in targeting chromatin complexes historically considered "undruggable" due to the extended protein interfaces involved. MM-102 specifically binds the WDR5 interaction pocket, preventing the formation of the MLL1 core complex essential for histone methyltransferase activity [1] [4].

Table 1: Key Binding Parameters of MM-102

TargetBinding AssayKiIC₅₀Reference
WDR5/MLL1 interactionFluorescence polarization<1 nM2.4 nM [1]
MLL1 methyltransferase activityIn vitro HMT assay-0.32–0.9 µM [2] [9]

Structural Classification as a Peptidomimetic Inhibitor

Structurally, MM-102 (Chemical Formula: C₃₅H₄₉F₂N₇O₄; Molecular Weight: 669.8 g/mol; CAS No: 1417329-24-8) belongs to the peptidomimetic inhibitor class, designed to mimic the natural WIN motif of MLL1 while enhancing proteolytic stability and cellular permeability [1] [4]. Its architecture comprises three critical domains:

  • A bis-p-fluorophenyl carboxamide group that occupies the hydrophobic binding pocket of WDR5
  • A central cyclopentane dicarboxylic acid scaffold replacing the peptide backbone
  • An N-terminal guanidinium group that forms hydrogen bonds with WDR5 residue D107 [4] [9]

This strategic design overcomes the limitations of peptide-based inhibitors by conferring resistance to proteolytic degradation while maintaining high target specificity. The trifluoroacetate salt form (MM-102 TFA; CAS No: 1883545-52-5) enhances solubility for experimental applications [6]. The compound's peptidomimetic nature enables it to penetrate cellular membranes despite its relatively high molecular weight, distinguishing it from conventional peptide inhibitors that often suffer from poor bioavailability [1] [9].

Historical Context in Epigenetic Drug Development

The development of MM-102 occurred during the third wave of epigenetic drug discovery, which shifted focus from DNA methyltransferases and histone deacetylases toward modulating protein-protein interactions within chromatin complexes. Unlike first-generation epigenetic drugs like azacytidine (DNA methyltransferase inhibitor) and vorinostat (HDAC inhibitor)—which were discovered serendipitously before their epigenetic mechanisms were fully understood—MM-102 exemplifies targeted rational design against a defined epigenetic vulnerability [3] [10]. Its emergence coincided with growing recognition that MLL-fusion proteins drive leukemogenesis through aberrant recruitment of histone modification complexes, making the MLL1-WDR5 interface a compelling therapeutic target [1] [10]. While DNMT and HDAC inhibitors produce genome-wide epigenetic alterations, MM-102 represents a precision approach designed to selectively disrupt the assembly of a specific histone-modifying complex, thereby reducing off-target effects [3] [10]. This development highlighted the feasibility of targeting scaffolding proteins like WDR5, expanding the druggable epigenome beyond catalytic domains.

Properties

Product Name

MM-102

IUPAC Name

N-[bis(4-fluorophenyl)methyl]-1-[[(2S)-5-(diaminomethylideneamino)-2-[[2-ethyl-2-(2-methylpropanoylamino)butanoyl]amino]pentanoyl]amino]cyclopentane-1-carboxamide

Molecular Formula

C35H49F2N7O4

Molecular Weight

669.8 g/mol

InChI

InChI=1S/C35H49F2N7O4/c1-5-34(6-2,43-29(45)22(3)4)31(47)41-27(10-9-21-40-33(38)39)30(46)44-35(19-7-8-20-35)32(48)42-28(23-11-15-25(36)16-12-23)24-13-17-26(37)18-14-24/h11-18,22,27-28H,5-10,19-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,45)(H,44,46)(H4,38,39,40)/t27-/m0/s1

InChI Key

RZKSQRIPRKWVBU-MHZLTWQESA-N

SMILES

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C

Solubility

Soluble in DMSO

Synonyms

MM-102; MM102; MM 102

Canonical SMILES

CCC(CC)(C(=O)NC(CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C

Isomeric SMILES

CCC(CC)(C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1(CCCC1)C(=O)NC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)NC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.